(2,3,5-Trimethoxyphenyl)methanol

Medicinal Chemistry Organic Synthesis Computational Chemistry

Essential for patent routes (CA2381334A1) and tubulin-targeting anticancer R&D. Its unique 2,3,5-substitution ensures specificity—3,4,5- or 2,4,6-isomers cannot substitute. Ideal for antibacterial SAR studies and computational modeling. Guarantees synthetic fidelity and precise research outcomes. Inquire for bulk orders.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B12962695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5-Trimethoxyphenyl)methanol
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)OC)CO
InChIInChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3
InChIKeyFMHOXQHQHVVWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2,3,5-Trimethoxyphenyl)methanol (CAS 107301-77-9): An Analytical Guide to a Specialized Benzylic Alcohol Building Block


(2,3,5-Trimethoxyphenyl)methanol (CAS 107301-77-9) is a specialized benzylic alcohol building block with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is classified as a trimethoxyphenyl (TMP) derivative, a class of compounds known for their diverse applications in medicinal chemistry, particularly in the synthesis of complex pharmacologically active molecules [1]. Its distinct 2,3,5-substitution pattern on the phenyl ring provides a unique spatial and electronic environment compared to other isomers, making it a compound of interest for specific research and development needs.

The Challenge of Isomer Interchange: Why (2,3,5-Trimethoxyphenyl)methanol is Not Equivalent to 3,4,5- or 2,4,6- Analogs


Despite sharing the same molecular formula and core benzylic alcohol structure, isomeric trimethoxybenzyl alcohols like 3,4,5-trimethoxybenzyl alcohol (CAS 3840-31-1) and 2,4,6-trimethoxybenzyl alcohol (CAS 61040-78-6) cannot be reliably substituted for (2,3,5-Trimethoxyphenyl)methanol [1]. The specific positioning of the methoxy groups (2,3,5) creates a unique electron density distribution and steric profile that directly impacts its reactivity as a building block and its potential for downstream biological interactions . This structural specificity is critical in target-oriented synthesis and medicinal chemistry campaigns where subtle changes in substitution patterns are known to dramatically alter the potency, selectivity, and pharmacokinetic properties of the final compounds containing the trimethoxyphenyl (TMP) pharmacophore .

Comparative Evidence Dossier for (2,3,5-Trimethoxyphenyl)methanol: Selecting the Right TMP Building Block


Isomeric Differentiation via Physicochemical and Computed Property Signatures

The isomeric identity of (2,3,5-Trimethoxyphenyl)methanol is validated by its unique InChIKey and computed properties which differentiate it from other trimethoxybenzyl alcohols. It has a computed XLogP3 value of 1.0 and a topological polar surface area (TPSA) of 47.9 Ų. In contrast, the 3,4,5-isomer (CAS 3840-31-1) exhibits a different InChIKey (QPHLRCUCFDXGLY-UHFFFAOYSA-N) and has a reported XLogP3 of 0.9 and a TPSA of 47.9 Ų [1][2]. The 2,4,6-isomer (CAS 61040-78-6) similarly possesses a distinct InChIKey (FMHOXQHQHVVWPN-UHFFFAOYSA-N). This difference in the XLogP3 value suggests a slight variance in lipophilicity, which can influence solubility and membrane permeability in biological assays [2].

Medicinal Chemistry Organic Synthesis Computational Chemistry

Synthetic Utility: A Precursor to a Pharmacologically Relevant Aldehyde

(2,3,5-Trimethoxyphenyl)methanol serves as a direct precursor to (2,3,5-trimethoxyphenyl)benzaldehyde, a compound identified as a novel intermediate in patent CA2381334A1 for the preparation of pharmacologically-active agents [1]. This specific aldehyde intermediate is not accessible from other isomeric benzyl alcohols like 3,4,5- or 2,4,6-trimethoxybenzyl alcohols without additional and potentially complex synthetic steps. The patent explicitly details the use of this specific substitution pattern for the subsequent cyanation reaction to yield a key intermediate, highlighting the irreplaceable nature of the 2,3,5-isomer in this synthetic route [1].

Process Chemistry Organic Synthesis Medicinal Chemistry

Reactivity of TMP Derivatives in Targeted Biological Pathways

Compounds containing the trimethoxyphenyl (TMP) pharmacophore, of which (2,3,5-Trimethoxyphenyl)methanol is a foundational building block, have demonstrated potent in vitro anticancer activity. TMP-based analogs have been reported with IC50 values ranging from 1.38 to 3.21 μM against the hepatocellular carcinoma (HepG2) cell line, a potency comparable to the reference compound podophyllotoxin [1]. The biological activity is attributed to the TMP group's ability to inhibit key targets such as tubulin polymerization, a mechanism validated by flow cytometry analysis showing cell cycle arrest at the G2/M phase [1].

Cancer Biology Chemical Biology Drug Discovery

Influence of Methoxy Substitution Pattern on Antibacterial Potency

The position of methoxy groups on the phenyl ring can significantly influence biological activity. In a study synthesizing muchimangin analogs from 2,4,5-trimethoxydiphenyl methanol, the resulting compounds exhibited significant antibacterial activity against *Staphylococcus aureus* with Minimum Inhibitory Concentration (MIC) values as low as 10.0 μM [1]. This suggests that the specific 2,4,5-substitution pattern (which is regioisomerically related to 2,3,5) contributes favorably to the pharmacophore. While this data is for a related isomer, it provides class-level evidence that different TMP substitution patterns lead to different potency profiles, underscoring the need to select the correct isomer for the target application [1].

Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Primary Application Scenarios for Procuring (2,3,5-Trimethoxyphenyl)methanol


Synthesis of a Patented Pharmacologically-Active Intermediate

When a research program is following the synthetic route detailed in patent CA2381334A1, procurement of (2,3,5-Trimethoxyphenyl)methanol is a mandatory step. Its oxidation yields the specific (2,3,5-trimethoxyphenyl)benzaldehyde intermediate required for the subsequent cyanation and multi-step conversion into the final pharmacologically-active agent [1]. Substitution with another isomer would derail the entire synthetic sequence.

Building a Focused Library of TMP-Based Tubulin Inhibitors

For medicinal chemistry programs targeting tubulin polymerization for anticancer drug discovery, (2,3,5-Trimethoxyphenyl)methanol serves as a key starting material. It allows for the creation of analogs containing the 2,3,5-TMP pharmacophore, a motif associated with potent cytotoxicity and G2/M cell cycle arrest in cancer cell lines [2].

Structure-Activity Relationship (SAR) Studies on Antibacterial TMP Analogs

In antibacterial research, (2,3,5-Trimethoxyphenyl)methanol can be used to systematically explore how the 2,3,5-methoxy substitution pattern influences activity against pathogens like *S. aureus* [3]. This building block enables the generation of novel analogs to map the SAR landscape and optimize for potency and selectivity.

Computational Chemistry and Molecular Modeling Studies

The distinct computed properties of (2,3,5-Trimethoxyphenyl)methanol, such as its XLogP3 of 1.0 and unique InChIKey, make it a valuable entity for building and validating computational models [4]. It can be used as a reference compound in virtual screening and molecular docking studies to understand the impact of the 2,3,5-substitution on target binding.

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